7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a chemical compound that has been studied for its potential applications in various fields . It is a reagent used for structure-based design and synthesis of antiparasitic pyrrolopyrimidines targeting pteridine reductase 1 .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been guided by key X-ray crystal structure analysis . The optimization of the synthesis process was based on a 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold .Molecular Structure Analysis
The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been analyzed using X-ray crystal structure-guided design .Chemical Reactions Analysis
The chemical reactions involving 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile have been studied . The compound has been used as a reagent in the synthesis of antiparasitic pyrrolopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile have been analyzed .Scientific Research Applications
Inhibitor of P21-Activated Kinase 4
- Summary of Application: The compound is used as a competitive inhibitor of P21-Activated Kinase 4 (PAK4), which is associated with a variety of cancers .
- Methods of Application: The inhibitory mechanisms of four 7H-Pyrrolo[2,3-d]pyrimidine derivatives were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .
- Results: The inhibitors had strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The inhibitor 5n had the strongest inhibition capacity .
Anti-Inflammatory Agent
- Summary of Application: Pyrimidines, including 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile, display a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Monopolar Spindle 1 Inhibitor
- Summary of Application: The compound is used as a highly selective Monopolar Spindle 1 (MPS1) inhibitor .
- Methods of Application: The lead optimization was guided by key X-ray crystal structure analysis .
- Results: In vivo evaluation of candidate (9) is shown to effectively mitigate human TNBC cell proliferation .
Toll-Like Receptor 7 Targeting
- Summary of Application: The compound is used in the design and synthesis of derivatives targeting Toll-Like Receptor 7 (TLR7) .
- Methods of Application: The antiviral efficacy of these compounds was evaluated in vitro and in vivo .
- Results: The results of the study are not specified in the source .
Nitric Oxide Production Inhibitor
- Summary of Application: The compound is used as a nitric oxide (NO) production inhibitor. Overexpressed inducible nitric oxide synthase (iNOS) can lead to excessive production of NO, which eventually leads to multiple inflammatory related diseases .
- Methods of Application: A series of compounds were designed and synthesized based on the hybridization of 7H-Pyrrolo[2,3-d]pyrimidine and cinnamamide fragments .
- Results: Among the synthesized compounds, compound S2h displayed a vigorous inhibitory activity on NO production with an IC50 value of 3.21±0.67 µM .
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Summary of Application: The compound is used in the development of more potent and effective targeted kinase inhibitors (TKIs). A series of new compounds, specifically halogenated ‘(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized .
- Methods of Application: The compounds were synthesized in three steps with high yields .
- Results: Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
Hematopoietic Progenitor Kinase 1 Inhibitor
- Summary of Application: The compound is used as a Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. HPK1 is a hematopoietic cell kinase that is implicated in the regulation of immune responses .
- Methods of Application: The inhibitory activity of the compound was evaluated in human T cell leukemia Jurkat cells .
- Results: The compound potently inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion .
Anti-Inflammatory Drugs
- Summary of Application: The compound is used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs can be utilized to lower the pain and fever resulting from numerous inflammatory disorders .
- Methods of Application: The anti-inflammatory effects of the compound are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYUNCUMRKXRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626837 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
CAS RN |
454685-88-2 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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